1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride
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Description
Scientific Research Applications
σ1 Receptor Antagonist for Pain Management
A study focused on the synthesis and pharmacological activity of a series of pyrazoles, which led to the identification of a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound demonstrated outstanding aqueous solubility, high permeability in Caco-2 cells, high metabolic stability, an adequate pharmacokinetic profile in rodents, and antinociceptive properties in pain models in mice (Díaz et al., 2020).
Anti-HIV Activity
Another research project synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop new non-nucleoside reverse transcriptase inhibitors. These compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity, showing promise for further investigation (Al-Masoudi et al., 2007).
Antimicrobial Activity
Research into the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed compounds with excellent antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Rajkumar et al., 2014).
Key Intermediate in Synthesis
The synthesis of 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, a key intermediate of posaconazole, was optimized for industrial production. This process involved nucleophilic substitution, hydrolysis, and reduction, showcasing the compound's role in the synthesis of pharmacologically active agents (Wang Xu-heng, 2013).
Electrochemical Synthesis Applications
A study on electrochemical syntheses of new arylthiobenzazoles by the electrochemical oxidation of related compounds highlighted innovative methods in organic synthesis, contributing to green chemistry practices (Amani & Nematollahi, 2012).
properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3.ClH/c1-3-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-25-16-6-4-15(24-2)5-7-16;/h4-9H,3,10-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFMXRGPPNGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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